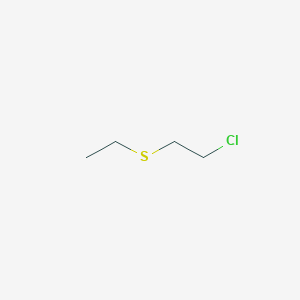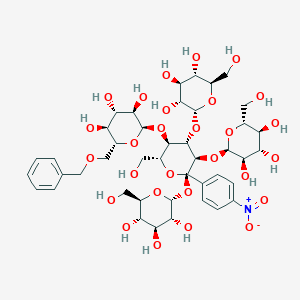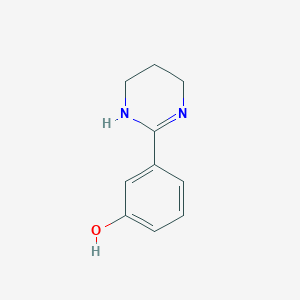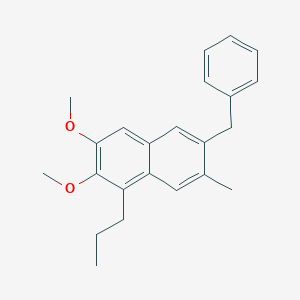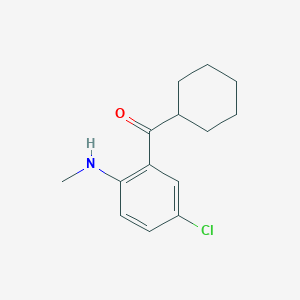
テトラブチルアンモニウムヒドロキシド
概要
説明
テトラブチルアンモニウムイオンは、化学式 C16H36N+ の第四級アンモニウムカチオンです。 研究室では、無機アニオンの親油性塩を調製するために広く使用されています。 この化合物は、さまざまなアニオンと安定な塩を形成する能力で知られており、さまざまな化学プロセスにおいて貴重な試薬となっています .
科学的研究の応用
Tetrabutylammonium ion has a wide range of applications in scientific research:
作用機序
テトラブチルアンモニウムイオンは、pH依存性カリウムイオンチャネルとして作用します。 細胞質のpHを7から4に変えると、チャネルが開きます。 このメカニズムは完全に解明されていませんが、カリウムチャネルなどの特定の分子標的との相互作用に関与すると考えられています .
類似の化合物:
テトラエチルアンモニウムイオン: テトラブチルアンモニウムイオンに似ていますが、アルキル鎖が短いです。
テトラブチルホスホニウムイオン: 相間移動触媒において同様の用途を持つ、別の第四級オニウム塩です.
独自性: テトラブチルアンモニウムイオンは、テトラエチルアンモニウムイオンに比べてより大きなアルキル鎖を持つため、独自性があります。 これにより、より大きな親油性を持ちます。 この特性により、さまざまなアニオンと安定な塩を形成するのに効果的です .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tetrabutylammonium hydroxide is a strong base that is often used under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include benzylation of amines and generation of dichlorocarbene from chloroform
Molecular Mechanism
Tetrabutylammonium hydroxide exerts its effects at the molecular level primarily through its role as a strong base. It can be neutralized with a variety of mineral acids to give lipophilic salts of the conjugate base
準備方法
合成経路と反応条件: テトラブチルアンモニウムイオンは、トリブチルアミンを1-ブロモブタンでアルキル化することにより合成できます。 この反応は通常、アセトニトリルなどの適切な溶媒中で、還流条件下で反応物を加熱することを伴います .
工業的生産方法: 工業的には、テトラブチルアンモニウムイオンは通常、イオン交換プロセスによって生産されます。 一般的な方法の1つは、テトラブチルアンモニウムブロミドと水酸化カリウムをメタノール中で反応させ、その後ろ過と結晶化を行って目的の生成物を得る方法です .
化学反応の分析
反応の種類: テトラブチルアンモニウムイオンは、次のようなさまざまな化学反応を起こします。
酸化: tert-ブチルヒドロペルオキシドによるアリルエステルの酸化などの酸化反応において触媒として作用できます.
一般的な試薬と条件:
酸化: tert-ブチルヒドロペルオキシドは、テトラブチルアンモニウムイオンを含む反応で一般的に使用される酸化剤です.
主要な生成物:
4. 科学研究への応用
テトラブチルアンモニウムイオンは、科学研究において幅広い用途を持っています。
特性
IUPAC Name |
tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLBLQUQXARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |
| Record name | Tetrabutylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045011 | |
| Record name | Tetrabutylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-76-5, 2052-49-5 | |
| Record name | Tetrabutylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium Ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabutylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRABUTYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)


![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
